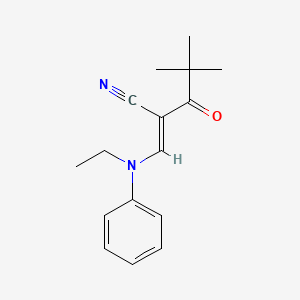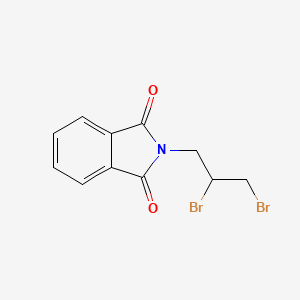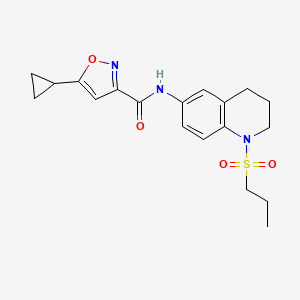![molecular formula C20H13NO7 B2840246 methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate CAS No. 690214-88-1](/img/structure/B2840246.png)
methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the information available might not be fully up-to-date or complete .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series based on 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl-urea have been synthesized by an efficient synthetic protocol . Another example is the synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate, which involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate” (also known as “methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate” or “SR-01000101946”), focusing on six unique applications:
Antimicrobial Activity
Methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate has shown promising antimicrobial properties. The compound’s structure, which includes a coumarin moiety, is known for its ability to inhibit the growth of various bacterial and fungal strains. Research indicates that this compound can be effective against pathogens such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .
Antioxidant Properties
The presence of the nitro group and the coumarin core in this compound contributes to its antioxidant capabilities. Studies have demonstrated that methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate can scavenge free radicals and reduce oxidative stress. This property is particularly valuable in the development of therapeutic agents aimed at treating diseases associated with oxidative damage, such as neurodegenerative disorders .
Anticancer Potential
Research has explored the anticancer potential of this compound, focusing on its ability to induce apoptosis in cancer cells. The compound’s structure allows it to interact with cellular pathways that regulate cell death, making it a potential candidate for cancer therapy. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
The compound’s antioxidant and anti-inflammatory properties also contribute to its neuroprotective effects. Research has shown that it can protect neuronal cells from damage caused by oxidative stress and inflammation. This makes it a potential candidate for developing treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease.
Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant : Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant : Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant : Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant : Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant : Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant
Propriétés
IUPAC Name |
methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7/c1-27-19(23)13-5-2-12(3-6-13)4-8-17(22)16-11-14-10-15(21(25)26)7-9-18(14)28-20(16)24/h2-11H,1H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYGWMWDYXVZNA-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-nitrophenyl)amino]carbonyl}alanine](/img/structure/B2840164.png)
![1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B2840166.png)

![2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2840169.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2840170.png)
![Methyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2840171.png)


![(1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2840179.png)
![3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate](/img/structure/B2840180.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)
![1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2840185.png)